![molecular formula C27H42N2O5S B14791322 (16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14791322.png)

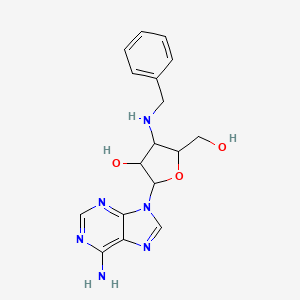

(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ixabepilone is a semi-synthetic analog of epothilone B, a natural compound produced by the myxobacterium Sorangium cellulosum. It was developed by Bristol-Myers Squibb and is marketed under the trade name Ixempra. Ixabepilone is primarily used as a chemotherapeutic agent for the treatment of metastatic or locally advanced breast cancer, particularly in cases where the cancer is resistant to other treatments such as anthracyclines and taxanes .

Méthodes De Préparation

The synthesis of ixabepilone involves several steps, starting from the natural product epothilone B. The process includes:

Epoxidation: Epothilone B undergoes epoxidation to introduce an epoxide group.

Lactam Formation: The epoxide is then converted into a lactam through a series of reactions involving nucleophilic attack and ring closure.

Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s stability and pharmacokinetic properties

Industrial production methods for ixabepilone typically involve optimizing these synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Des Réactions Chimiques

Ixabepilone undergoes several types of chemical reactions, including:

Oxidation: Ixabepilone can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups, which may enhance or modify the compound’s therapeutic properties

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Ixabepilone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Ixabepilone serves as a model compound for studying the synthesis and modification of complex natural products.

Biology: It is used to investigate the mechanisms of microtubule stabilization and the role of microtubules in cell division.

Medicine: Ixabepilone is primarily used as a chemotherapeutic agent for treating breast cancer. .

Industry: The compound’s synthesis and production methods are of interest for developing efficient industrial processes for producing complex pharmaceuticals

Mécanisme D'action

Ixabepilone exerts its effects by binding to the beta-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the dynamic instability of microtubules, which is essential for cell division. As a result, ixabepilone effectively arrests the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death). This mechanism is similar to that of taxanes, but ixabepilone has shown efficacy in taxane-resistant cancers due to its ability to bind to different sites on the microtubules .

Comparaison Avec Des Composés Similaires

Ixabepilone belongs to the class of microtubule inhibitors, which includes other compounds such as:

Paclitaxel: A well-known taxane that also stabilizes microtubules but is often less effective in resistant cancers.

Docetaxel: Another taxane with a similar mechanism of action but different pharmacokinetic properties.

Vincristine: A vinca alkaloid that destabilizes microtubules, leading to cell cycle arrest.

Vinblastine: Another vinca alkaloid with similar properties to vincristine

What sets ixabepilone apart is its low susceptibility to common mechanisms of drug resistance, such as overexpression of efflux transporters and mutations in beta-tubulin. This makes it a valuable option for treating cancers that are resistant to other microtubule inhibitors .

Propriétés

Formule moléculaire |

C27H42N2O5S |

|---|---|

Poids moléculaire |

506.7 g/mol |

Nom IUPAC |

(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione |

InChI |

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/t15?,17?,20?,21?,22?,24?,27-/m1/s1 |

Clé InChI |

FABUFPQFXZVHFB-MHYLQRKHSA-N |

SMILES isomérique |

CC1CCC[C@@]2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |

SMILES canonique |

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B14791240.png)

![methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14791261.png)

![2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14791278.png)

![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one](/img/structure/B14791305.png)

![Pentapotassium;3-[[5-(carboxylatomethyl)-5-hydroxy-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxycarbonyl]-3-hydroxypentanedioate](/img/structure/B14791328.png)